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Compound of Interest

Compound Name: YM-430

Cat. No.: B10832601 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo antianginal properties of YM-430, a

novel cardiovascular agent with a dual mechanism of action, against established alternatives.

The data presented is based on available preclinical experimental evidence.

Executive Summary
YM-430 is a novel compound that exhibits both calcium channel blocking and β-adrenoceptor

blocking activities.[1] In vivo studies have demonstrated its efficacy in established animal

models of angina pectoris, suggesting its potential as a therapeutic agent for both variant and

stable angina. This guide summarizes the key quantitative data from these studies and

provides detailed experimental protocols for the methodologies used. A direct head-to-head

comparison with other antianginal agents in the same preclinical studies is limited by the

availability of public data; however, this guide presents the existing evidence for YM-430 to

facilitate an informed evaluation of its antianginal profile.

Comparative Data
The antianginal effects of YM-430 have been quantified in several in vivo and in vitro models.

The following tables summarize the key findings.
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Drug
Experimental

Model
Parameter Result

Dosage/Concen

tration

YM-430

Isolated Dog

Coronary Artery

(3,4-

diaminopyridine-

induced rhythmic

contractions)

IC50 59.2 nM 10⁻⁸ - 10⁻⁶ M

YM-430

Anesthetized

Rats (Arginine

vasopressin-

induced ST-

segment

depression)

ED50 36.6 mg/kg, p.o.
10 - 100 mg/kg,

p.o.

YM-430

Anesthetized

Dogs (Coronary

artery occlusion-

induced ST-

segment

elevation)

Effect
Significant

inhibition
0.3 mg/kg, i.v.

Table 1: Summary of the in vivo and in vitro antianginal efficacy of YM-430.[1]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

The following are the protocols for the key experiments cited in the evaluation of YM-430's

antianginal properties.

Arginine Vasopressin-Induced ST-Segment Depression
in Anesthetized Rats
This model is used to simulate coronary vasospasm, a hallmark of variant angina.
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Objective: To evaluate the effect of YM-430 on myocardial ischemia induced by arginine

vasopressin.

Animals: Male Wistar rats.

Anesthesia: Urethane and α-chloralose.

Procedure:

Rats are anesthetized and the electrocardiogram (ECG) is recorded.

Arginine vasopressin is administered intravenously to induce ST-segment depression,

indicative of myocardial ischemia.

YM-430 is administered orally at various doses prior to vasopressin administration.

The degree of ST-segment depression is measured and compared between control and YM-
430-treated groups.

The dose of YM-430 that causes a 50% inhibition of the vasopressin-induced ST-segment

depression (ED50) is calculated.

Coronary Artery Occlusion-Induced ST-Segment
Elevation in Anesthetized Dogs
This model mimics the myocardial ischemia that occurs in stable angina due to a fixed coronary

stenosis.

Objective: To assess the effect of YM-430 on myocardial ischemia resulting from the

mechanical obstruction of a coronary artery.

Animals: Beagle dogs.

Anesthesia: Pentobarbital sodium.

Procedure:

Dogs are anesthetized, and a thoracotomy is performed to expose the heart.
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The left anterior descending (LAD) coronary artery is isolated.

A snare is placed around the LAD to induce a temporary occlusion.

The epicardial ECG is recorded to measure the ST-segment elevation, a marker of

myocardial injury.

YM-430 is administered intravenously.

The LAD is occluded, and the change in ST-segment elevation is measured and compared

to the pre-drug occlusion.

Visualizations
Mechanism of Action of YM-430
The dual-action of YM-430 targets two key pathways involved in the pathophysiology of angina.
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Caption: Mechanism of action of YM-430.
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Experimental Workflow: Vasopressin-Induced Angina
Model
The following diagram illustrates the workflow for evaluating the antianginal effects of YM-430
in the rat model of vasopressin-induced myocardial ischemia.
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Caption: Workflow for the vasopressin-induced angina model.
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Conclusion
The available in vivo data indicates that YM-430 is a promising antianginal agent with a dual

mechanism of action that favorably impacts both myocardial oxygen supply and demand.[1] Its

efficacy in models of both vasospastic and stable angina suggests a broad therapeutic

potential. Further studies with direct, head-to-head comparisons against other established

antianginal drugs in these preclinical models would be beneficial to fully elucidate its

comparative efficacy and therapeutic positioning.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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